3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one
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Overview
Description
3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one is a versatile chemical compound with diverse applications in scientific research. It exhibits unique properties that make it ideal for studying various biological processes and developing innovative therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chromen-2-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Sulfur-Containing Pyrazoles: Compounds with similar structures, such as sulfur-containing pyrazoles, exhibit comparable chemical and biological properties.
Pyrazolines: These compounds share the pyrazole ring structure and have similar reactivity and applications.
Indazoles: Indazoles are structurally related and are used in similar research and industrial applications.
Uniqueness
3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one stands out due to its unique combination of the pyrazole and chromen-2-one moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-13-8-10-17(11-9-13)28-20-14(2)23-24(15(20)3)21(25)18-12-16-6-4-5-7-19(16)27-22(18)26/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXOKWCLSKEDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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